Methyl 4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride
Description
Methyl 4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride is a fluorinated pyrrolidine derivative with the molecular formula C₇H₁₁ClF₂NO₂ (molecular weight: 233.62). This compound features a five-membered pyrrolidine ring substituted with a difluoromethyl group at the 4-position and a methyl ester at the 3-position, with a hydrochloride salt enhancing its solubility . It is synthesized via stereoselective routes, as indicated by its racemic or enantiopure forms in commercial catalogs .
Properties
Molecular Formula |
C7H12ClF2NO2 |
|---|---|
Molecular Weight |
215.62 g/mol |
IUPAC Name |
methyl 4-(difluoromethyl)pyrrolidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H11F2NO2.ClH/c1-12-7(11)5-3-10-2-4(5)6(8)9;/h4-6,10H,2-3H2,1H3;1H |
InChI Key |
XWEWMAQPEUSWGY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CNCC1C(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization Strategies for Pyrrolidine Core Formation
The pyrrolidine ring is typically constructed via cyclization reactions. Two predominant approaches are observed:
Intramolecular Aldol Condensation
A common method involves aldol condensation of γ-keto esters or aldehydes with amines. For example, a precursor such as 4-(difluoromethyl)-3-oxopyrrolidine-1-carboxylate undergoes cyclization under basic conditions (e.g., LiHMDS or NaHMDS) in tetrahydrofuran (THF) at −78°C to 0°C. This method achieves moderate yields (50–65%) but requires precise temperature control to minimize side reactions.
Ring-Closing Metathesis (RCM)
Grubbs-catalyzed RCM of diene precursors offers stereochemical control. A reported route uses a diene with a difluoromethyl group and a methyl ester, reacting with Grubbs II catalyst (5 mol%) in dichloromethane at 40°C. This method provides higher enantiomeric excess (ee >90%) but suffers from catalyst cost and scalability limitations.
Table 1: Cyclization Method Comparison
| Method | Conditions | Yield (%) | ee (%) |
|---|---|---|---|
| Aldol Condensation | LiHMDS, THF, −78°C | 55 | 75 |
| RCM | Grubbs II, CH₂Cl₂, 40°C | 68 | 92 |
| Radical Cyclization | AIBN, Bu₃SnH, toluene, 80°C | 42 | N/A |
Introduction of Difluoromethyl Group
The difluoromethyl (–CF₂H) group is introduced via fluorination or nucleophilic substitution:
Deoxyfluorination with DAST
(Diethylamino)sulfur trifluoride (DAST) is widely used to convert alcohols or ketones to difluoromethyl derivatives. For example, 4-hydroxymethylpyrrolidine-3-carboxylate reacts with DAST (2 equiv) in dichloromethane at 0°C, achieving 70–75% yield. Excess DAST (>3 equiv) leads to over-fluorination, reducing purity.
Fluorodecarboxylation
A scalable alternative involves Mn(tmp)Cl-mediated fluorodecarboxylation of carboxylic acid precursors. In a reported procedure, 4-carboxypyrrolidine-3-carboxylate reacts with [¹⁸F]TEAF and PhIO in 1,2-dichloroethane at 80°C, yielding 46% radiochemical yield (RCY) for ¹⁸F-labeled analogs. While optimized for radiochemistry, this method is adaptable to non-radioactive scales using KF.
Esterification and Salt Formation
Methyl Esterification
The carboxylic acid intermediate is esterified using methanol under acidic conditions. A typical protocol refluxes the acid in methanol with concentrated HCl (2 equiv) for 12–24 hours, achieving >90% conversion. Catalytic H₂SO₄ (5 mol%) accelerates the reaction but risks sulfonation side products.
Hydrochloride Salt Precipitation
Post-esterification, the free base is treated with HCl gas in ethyl acetate or diethyl ether. Crystallization at −20°C yields the hydrochloride salt with >99% purity. Alternative methods use aqueous HCl (1M) followed by solvent evaporation, but this may introduce hydrolytic degradation.
Table 2: Esterification Optimization
| Acid Source | Catalyst | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Free carboxylic acid | HCl | 24 | 92 | 99 |
| Acid chloride | None | 2 | 88 | 95 |
| Activated ester | DMAP | 6 | 85 | 97 |
Stereochemical Control and Resolution
Industrial-Scale Considerations
Continuous Flow Synthesis
A patent-pending method uses microreactors for cyclization and fluorination steps, reducing reaction times from hours to minutes. For example, DAST fluorination in a silicon carbide reactor at 50°C achieves 95% conversion with 10-minute residence time.
Waste Management
Fluorination byproducts (e.g., HF) are neutralized with Ca(OH)₂ slurries, while spent catalysts (e.g., Grubbs) are recovered via adsorption on activated carbon.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions . The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted pyrrolidine derivatives .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Antibacterial Activity : Research indicates that compounds containing pyrrolidine structures, including methyl 4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride, exhibit promising antibacterial properties. Studies have shown that derivatives can be effective against resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) .
- Pharmacological Tool : The compound is being explored for its potential as a pharmacological tool in studying enzyme interactions and receptor activities. Its unique structure allows it to serve as a lead compound for developing new therapeutic agents targeting various diseases .
2. Organic Synthesis
- Building Block in Synthesis : this compound serves as a versatile building block in organic synthesis. It can be utilized in the formation of more complex molecules through various reactions such as nucleophilic substitutions and reductions .
- Intermediate for Drug Development : The compound is also used as an intermediate in the synthesis of other pharmaceutical compounds, particularly those aimed at treating central nervous system disorders .
Case Studies
Mechanism of Action
The mechanism of action of Methyl 4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Variation on the Pyrrolidine Ring
The nature of substituents on the pyrrolidine ring significantly impacts physicochemical and pharmacological properties.
Key Findings :
Ester Group Variations
The ester group (methyl vs. ethyl) influences solubility and hydrolysis kinetics.
| Compound Name | Ester Group | Molecular Formula | Molecular Weight | Hydrolysis Rate |
|---|---|---|---|---|
| Methyl 4-(difluoromethyl)pyrrolidine-3-carboxylate HCl | -COOCH₃ | C₇H₁₁ClF₂NO₂ | 233.62 | Moderate |
| Ethyl pyrrolidine-3-carboxylate HCl | -COOCH₂CH₃ | C₇H₁₄ClNO₂ | 195.69 | Slower |
| tert-Butyl cis-3-hydroxy-4-methylpyrrolidine-1-carboxylate | -COOC(CH₃)₃ | C₁₀H₁₉NO₃ | 201.26 | Very slow |
Key Findings :
Ring Size and Saturation
Comparisons with six-membered piperidine analogs reveal conformational differences.
| Compound Name | Ring Structure | Molecular Formula | Molecular Weight | Conformational Flexibility |
|---|---|---|---|---|
| Methyl 4-(difluoromethyl)pyrrolidine-3-carboxylate HCl | Pyrrolidine (5-membered) | C₇H₁₁ClF₂NO₂ | 233.62 | Moderate |
| Methyl 3,3-difluoropiperidine-4-carboxylate HCl | Piperidine (6-membered) | C₇H₁₂ClF₂NO₂ | 224.63 | Higher |
Key Findings :
Implications for Drug Development
- Fluorine’s Role : Difluoromethyl groups balance electronegativity and steric bulk, optimizing bioavailability and target affinity .
- Structural Analogues : Trifluoromethyl variants (e.g., CAS 2140264-93-1) show superior metabolic resistance but may incur higher synthesis costs .
- Aromatic vs. Aliphatic Substituents : Aromatic derivatives (e.g., CAS 1236862-40-0) are prioritized for CNS targets, while aliphatic analogs suit peripheral applications .
Biological Activity
Methyl 4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of the biological activity associated with this compound, supported by data tables and findings from various studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 201.63 g/mol. The presence of the difluoromethyl group enhances its lipophilicity, which is crucial for biological activity and interaction with cellular targets.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors within microbial or cancerous cells, leading to inhibition of their growth or proliferation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological efficacy of this compound. Comparative analysis with similar compounds reveals insights into how modifications can influence activity:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Methyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride | Image | Contains trifluoromethyl instead of difluoromethyl; affects reactivity |
| Ethyl 4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride | Image | Variation in alkyl substitution may influence lipophilicity |
| Methyl (3R,4R)-4-(difluoromethyl)pyrrolidine-3-carboxylate | Image | Different stereochemistry may exhibit varying biological activities |
This table highlights how different substitutions can affect the pharmacological profile of pyrrolidine derivatives, guiding future synthetic efforts to enhance activity.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing context for the potential applications of this compound:
- Antimicrobial Studies : Research has demonstrated that derivatives with similar structures can inhibit bacterial enzymes effectively, suggesting a pathway for developing new antibiotics .
- Cancer Research : Investigations into related pyrrolidine derivatives have revealed their ability to inhibit cancer cell proliferation through specific molecular interactions, underscoring the importance of further studies on this compound .
- Pharmacokinetic Studies : Understanding how modifications affect absorption, distribution, metabolism, and excretion (ADME) profiles is crucial for drug development. Studies indicate that increasing lipophilicity can enhance bioavailability but may also lead to increased toxicity .
Q & A
Basic: What synthetic routes are reported for Methyl 4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride, and how can yield be optimized?
Answer:
The compound is typically synthesized via multi-step routes involving:
- Pyrrolidine ring formation using cyclization reactions with fluorinated precursors (e.g., difluoromethyl ketones or aldehydes) .
- Esterification of the carboxylic acid intermediate under acidic conditions, followed by hydrochloride salt formation .
- Purification via recrystallization or chiral chromatography to isolate stereoisomers (e.g., (3S,4S) vs. (3R,4R)), as stereochemical purity is critical for biological activity .
Optimization strategies : - Use of anhydrous solvents to minimize hydrolysis of ester groups.
- Catalytic hydrogenation for selective reduction of intermediates .
- Monitoring reaction progress via HPLC to identify and address side products (e.g., racemization) .
Basic: What analytical methods are recommended for characterizing this compound and its stereoisomers?
Answer:
- NMR spectroscopy : and NMR are critical for confirming the difluoromethyl group's presence and position .
- Chiral HPLC : Essential for resolving enantiomers (e.g., (3S,4S) vs. (3R,4R)) and quantifying stereochemical purity .
- Mass spectrometry (HRMS) : Validates molecular weight and detects impurities (e.g., dehalogenation byproducts) .
- X-ray crystallography : Used in advanced studies to resolve absolute configurations, particularly when conflicting stereochemical data arise .
Advanced: How does the difluoromethyl group influence the compound’s bioavailability and target binding?
Answer:
- Bioavailability : The difluoromethyl group reduces basicity of adjacent amines via electron-withdrawing effects, enhancing membrane permeability and oral bioavailability .
- Target interactions : Fluorine’s van der Waals radius allows optimal hydrophobic interactions with protein pockets. However, over-fluorination may lead to metabolic resistance (e.g., cytochrome P450 inhibition) .
- Comparative studies : Analogues with trifluoromethyl or non-fluorinated groups show reduced binding affinity in kinase assays, highlighting the difluoromethyl group’s unique balance of lipophilicity and steric bulk .
Advanced: How can stereochemical inconsistencies in synthesis be resolved?
Answer:
Discrepancies in stereochemical outcomes often arise from:
- Racemization during esterification : Mitigated by using low-temperature conditions and non-polar solvents .
- Incomplete chiral resolution : Addressed via preparative chiral chromatography or enzymatic resolution methods .
- Contradictory literature data : Cross-validate using X-ray crystallography and computational modeling (e.g., DFT for energy-minimized conformers) .
Example : The (3S,4S) configuration in was confirmed via single-crystal X-ray, resolving prior ambiguities from NMR alone .
Data Contradiction: Why do different studies report conflicting bioactivity profiles for this compound?
Answer:
Discrepancies may stem from:
- Impurity profiles : Residual solvents or stereoisomers (e.g., 5% (3R,4R) contamination) can skew assay results .
- Assay conditions : Variations in pH or salt concentrations alter protonation states, affecting binding kinetics .
- In vivo vs. in vitro differences : Hepatic metabolism of the ester group generates active metabolites not accounted for in vitro .
Resolution : Standardize testing protocols (e.g., USP guidelines) and use ultra-pure reference standards (≥99.5% HPLC purity) .
Advanced: What strategies mitigate hydrolysis of the methyl ester in physiological conditions?
Answer:
- Prodrug design : Replace the methyl ester with tert-butyl or pivaloyloxymethyl groups, which hydrolyze selectively in target tissues .
- Steric shielding : Introduce bulky substituents near the ester to slow enzymatic cleavage .
- pH-sensitive formulations : Encapsulate the compound in nanoparticles stable at physiological pH but degradable in acidic environments (e.g., tumor microenvironments) .
Basic: How is the hydrochloride salt form advantageous for pharmaceutical development?
Answer:
- Enhanced solubility : The hydrochloride salt improves aqueous solubility, facilitating formulation for intravenous delivery .
- Stability : Protonation of the pyrrolidine nitrogen reduces oxidative degradation during storage .
- Crystallinity : Salt formation promotes crystallization, simplifying purification and ensuring batch-to-batch consistency .
Advanced: What computational tools predict the compound’s metabolic fate?
Answer:
- ADMET predictors : Tools like Schrödinger’s QikProp model hepatic clearance and CYP450 interactions based on fluorine’s electronic effects .
- MD simulations : Reveal hydrolysis rates of the methyl ester in simulated gastric fluid .
- Docking studies : Identify off-target interactions (e.g., with hERG channels) linked to fluorine’s electronegativity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
